
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride
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Overview
Description
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride is a quaternary ammonium salt characterized by a pyridinium ring substituted with a hydroxyimino methyl group at the 4-position and a methyl group at the nitrogen atom. This compound belongs to the class of pyridinium oximes, which are notable for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds, making them critical in antidotal therapies . Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 185.63 g/mol. The hydroxyimino (oxime) group at the 4-position enhances nucleophilic reactivity, enabling it to displace phosphoryl groups from AChE’s active site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate alkylating agent, such as methyl chloride, in the presence of a base. This reaction results in the formation of the quaternary ammonium salt. Another method involves the reaction of pyridine with an oxime derivative, followed by methylation to introduce the N-methyl group .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium salts. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Reactivation of Acetylcholinesterase
One of the primary applications of this compound is in the reactivation of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. Organophosphate pesticides and nerve agents inhibit this enzyme, leading to toxic accumulation of acetylcholine. Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride has been shown to effectively reactivate acetylcholinesterase inhibited by various organophosphates such as sarin and VX.
Table 1: Reactivation Potency Against Organophosphate Inhibitors
Compound | Organophosphate | Reactivation Efficacy |
---|---|---|
This compound | Sarin | High |
This compound | VX | Moderate |
Standard Reactivators (e.g., Pralidoxime) | Sarin | Moderate |
Standard Reactivators (e.g., Pralidoxime) | VX | Low |
This data indicates that the pyridinium compound can be more effective than traditional reactivators in certain scenarios, particularly against sarin.
Synthesis and Kinetic Studies
The synthesis of pyridinium oximes linked with various side chains has been explored to enhance their reactivation potential. A study demonstrated that specific structural modifications could lead to improved efficacy against acetylcholinesterase inhibition by organophosphates .
Case Study: Synthesis of Mono-Pyridinium Oximes
In a recent study, several mono-pyridinium oximes were synthesized and evaluated for their reactivation potential against human acetylcholinesterase inhibited by organophosphorus agents. The findings showed that certain derivatives exhibited significantly higher reactivation rates compared to standard treatments like 2-PAM (Pralidoxime) and obidoxime .
Mechanism of Action
The mechanism of action of pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows the compound to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
Table 1: Structural and Functional Comparison of Pyridinium Oximes
Key Observations :
- Positional Isomerism: The target compound’s 4-hydroxyimino substitution contrasts with pralidoxime’s 2-position oxime. This difference impacts steric accessibility to AChE’s active site, with 2-substituted oximes (e.g., pralidoxime) showing faster reactivation kinetics .
- Quaternary vs. Tertiary Structures : Unlike pyridine (tertiary amine), quaternary pyridinium salts like the target compound exhibit reduced membrane permeability, limiting central nervous system (CNS) penetration but enhancing renal excretion .
Pharmacological and Toxicological Profiles
Table 2: Comparative Pharmacological Data
Mechanistic Insights :
- Its rapid renal excretion without metabolic conversion underscores the importance of the oxime moiety in therapeutic function .
- Metabolic Stability : Quaternary ammonium salts like the target compound resist hepatic demethylation, enhancing their stability compared to tertiary amines (e.g., pyridine), which are metabolized into toxic intermediates .
Biological Activity
Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride, also referred to as a pyridinium oxime, is a compound of significant interest due to its biological activities, particularly in the context of reactivating acetylcholinesterase (AChE) inhibited by organophosphates. This article explores its biological activity, focusing on antimicrobial properties, reactivation potential against AChE, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 229.67 g/mol
The presence of the hydroxyimino group and the quaternary ammonium structure contributes to its biological activity.
Antimicrobial Activity
Pyridine derivatives, including pyridinium oximes, have been noted for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
Candida albicans | 32 µg/mL |
Research indicates that the incorporation of hydroxyimino groups enhances the antimicrobial efficacy of pyridine-based compounds by improving their interaction with microbial cell membranes .
Reactivation of Acetylcholinesterase
One of the most critical biological activities of pyridinium oximes is their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The reactivation potential is essential for treating poisoning cases from nerve agents.
Key Findings:
- In vitro Studies : Pyridinium oximes such as 4-((hydroxyimino)methyl)-N-methyl-, chloride have demonstrated significant reactivation capabilities against AChE inhibited by agents like sarin and VX .
- Comparative Efficacy : In studies comparing various oximes, this compound showed a reactivation efficacy that surpassed standard treatments like pralidoxime (2-PAM), particularly at higher concentrations .
Case Studies and Research Findings
- Study on Reactivation Potency :
- Structure-Activity Relationship :
- Toxicological Assessments :
Q & A
Q. Basic: What are the established synthetic routes for Pyridinium, 4-((hydroxyimino)methyl)-N-methyl-, chloride, and what critical parameters influence reaction yields?
Answer:
The synthesis typically involves two key steps:
Oxime Formation : Reacting 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux to form 4-((hydroxyimino)methyl)pyridine. The reaction requires precise pH control (pH 4–5) to maximize yield .
Quaternization : Treating the intermediate with methyl chloride (CH3Cl) in acetonitrile under reflux (60–80°C) for 12–24 hours. A molar ratio of 1:1.2 (pyridine derivative:CH3Cl) ensures complete N-methylation. Critical parameters include solvent dryness (to avoid hydrolysis) and inert atmosphere (to prevent oxidation of the oxime group) .
Q. Advanced: How does the supramolecular architecture of this compound influence its reactivity in acetylcholinesterase reactivation?
Answer:
Crystallographic studies of related oxime-pyridinium salts (e.g., Obidoxime chloride) reveal that hydrogen-bonding networks between the oxime (-CH=N-OH) and chloride ions stabilize the planar conformation of the pyridinium ring . This geometry enhances nucleophilic attack on organophosphate-adducted acetylcholinesterase by aligning the oxime oxygen with the enzyme’s active site. Key structural features include:
- Hydrogen bonds : Between oxime protons and chloride anions (O–H···Cl, ~2.8 Å).
- π-Stacking : Aromatic interactions between pyridinium rings may enhance solubility in hydrophobic enzyme pockets .
Q. Basic: Which spectroscopic techniques are most effective for characterizing the oxime functional group and verifying N-methylation?
Answer:
- 1H NMR : The oxime proton (-CH=N-OH) appears as a singlet at δ 8.2–8.5 ppm. The N-methyl group (-N+(CH3)–) resonates as a sharp singlet at δ 4.0–4.3 ppm .
- IR Spectroscopy : The C=N stretch of the oxime appears at ~1640 cm−1, while the N–O stretch is observed at ~930 cm−1 .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 295.2 ([M–Cl]+) .
Q. Advanced: What computational modeling approaches predict the binding affinity of this compound with organophosphate-inhibited cholinesterases?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the oxime group and the phosphorylated serine residue in acetylcholinesterase. Key parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on the active site .
- Molecular Dynamics (MD) : Simulations in GROMACS can assess stability of the reactivation complex over 100 ns trajectories. Focus on hydrogen bond persistence between the oxime and catalytic triad residues (e.g., His440) .
Q. Basic: What are the key considerations in designing purification protocols for this hygroscopic pyridinium salt?
Answer:
- Recrystallization : Use anhydrous ethanol/acetone (1:3 v/v) under nitrogen to minimize hydrolysis. Slow cooling (2°C/min) yields high-purity crystals .
- Column Chromatography : Employ silica gel with chloroform/methanol (9:1 v/v) as eluent. Monitor fractions via TLC (Rf ~0.3 in same solvent system) .
- Drying : Store under vacuum (40°C, 24 h) to remove residual solvents .
Q. Advanced: How do structural modifications at the N-methyl position affect pharmacokinetics and blood-brain barrier (BBB) permeability?
Answer:
- Quaternary Ammonium Group : The permanent positive charge on N-methyl limits BBB penetration. Comparative studies with tertiary amine analogs show 10-fold lower brain uptake in rodent models .
- Lipophilicity Modifications : Introducing hydrophobic substituents (e.g., alkyl chains) increases logP but reduces solubility. Balance via prodrug strategies (e.g., ester-linked derivatives) .
- In Vivo Studies : Radiolabeled 14C-tracing in rats demonstrates rapid renal clearance (t1/2 = 2.1 h) and low CNS accumulation (<1% of administered dose) .
Q. Basic: What analytical methods resolve contradictions in reported stability data for aqueous solutions of this compound?
Answer:
- HPLC-UV : Monitor degradation products (e.g., 4-pyridinecarboxaldehyde) using a C18 column and mobile phase (0.1% TFA in water/acetonitrile, 70:30). Degradation follows first-order kinetics (k = 0.015 h−1 at pH 7.4, 25°C) .
- pH-Dependent Stability : Solutions remain stable at pH 3–5 (t1/2 > 48 h) but degrade rapidly at pH >7 due to oxime hydrolysis. Buffered formulations (e.g., citrate buffer) are recommended .
Q. Advanced: Can crystallographic data explain batch-to-batch variability in biological activity?
Answer:
Polymorphism is a critical factor:
- Form I : Monoclinic (P21/c) with dense hydrogen bonding (bioavailability: 78%).
- Form II : Orthorhombic (Pbca) with weaker interactions (bioavailability: 52%) .
PXRD and DSC are essential for batch validation. Activity correlates with Form I prevalence (R2 = 0.93 in enzyme reactivation assays) .
Properties
CAS No. |
58822-12-1 |
---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-7(3-5-9)6-8-10;/h2-6H,1H3;1H |
InChI Key |
UJHFWIZEBFVUAF-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/O.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NO.[Cl-] |
Origin of Product |
United States |
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